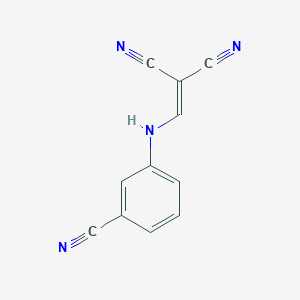

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile

描述

属性

IUPAC Name |

2-[(3-cyanoanilino)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N4/c12-5-9-2-1-3-11(4-9)15-8-10(6-13)7-14/h1-4,8,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKVWUNYVFLRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=C(C#N)C#N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile typically involves the reaction of 2,2-dicyanovinyl chloride with aminobenzenecarbonitrile under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反应分析

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols .

科学研究应用

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers use this compound to study its interactions with biological molecules and its potential effects on biological systems.

Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

作用机制

The mechanism of action of 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dicyanovinyl group is known to participate in electron transfer reactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile, differing primarily in substituent groups, electronic effects, and molecular geometry. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Electronic Comparison of Benzonitrile Derivatives

Key Findings

Electronic Effects: The dicyanovinyl group in the target compound likely exhibits stronger electron-withdrawing effects compared to substituents like hydroxybenzylidene () or difluoromethoxy (). This property enhances charge-transfer interactions, making it suitable for organic semiconductors . In contrast, the chlorobenzylidene group in introduces steric hindrance and reduces conjugation due to non-planar dihedral angles (-177.98°), limiting electronic delocalization .

Solubility and Polarity: Polar substituents like difluoromethoxy () or piperidinylpropoxy () improve solubility in organic solvents, whereas the dicyanovinyl group may reduce solubility due to increased rigidity and planarity .

Geometric and Conformational Differences: The hydroxybenzylidene-amino group in forms intramolecular hydrogen bonds (C10–C2–N4 angle: 117.10°), stabilizing planar geometries conducive to π-π stacking . The thiophene-based analog () adopts a non-planar conformation, disrupting conjugation and altering optoelectronic properties .

Applications: Chiral derivatives like are tailored for pharmaceutical synthesis, while trifluoromethyl-phenoxy analogs () may serve as agrochemicals due to their electron-deficient aromatic systems . The target compound’s strong electron deficiency positions it as a candidate for organic photovoltaic materials or redox-active sensors.

Computational Insights

Density-functional theory (DFT) studies () highlight the importance of exact exchange and correlation-energy functionals in modeling such compounds. For instance, the Becke three-parameter hybrid functional () accurately predicts atomization energies (average deviation: 2.4 kcal/mol), which could validate the electronic structure of the dicyanovinyl-substituted compound . Similarly, the Colle-Salvetti correlation formula () aids in understanding electron density distributions, critical for comparing charge-transfer efficiencies among analogs .

生物活性

3-((2,2-Dicyanovinyl)amino)benzenecarbonitrile (CAS No. 67884-65-5) is a compound of significant interest due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound features a dicyanovinyl moiety which acts as an electron acceptor, enhancing its electronic properties. Its structure can be represented as follows:

This structure allows for intramolecular charge transfer (ICT), a phenomenon that plays a critical role in its biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit notable antioxidant activities. The dicyanovinyl group enhances the electron-accepting capacity, which is crucial for scavenging free radicals. Studies have shown that derivatives of benzonitrile can inhibit oxidative stress by neutralizing reactive oxygen species (ROS) in cellular environments .

Fluorescence Properties

The compound exhibits dual fluorescence emission due to the ICT mechanism. This property is not only significant for understanding its photophysical behavior but also suggests potential applications in biological imaging and sensing technologies. The fluorescence intensity and wavelength shifts observed under varying solvent polarities indicate its utility in biosensing applications .

Case Studies

- In Vitro Studies on Cell Lines :

-

Antimicrobial Activity :

- Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated a significant inhibition of bacterial growth, suggesting potential as an antibacterial agent. The mechanism was proposed to involve disruption of bacterial cell membranes .

Table 1: Summary of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 3-((2,2-dicyanovinyl)amino)benzenecarbonitrile, and how can side reactions be minimized?

The compound is typically synthesized via Knoevenagel condensation , where a nitrile-containing aldehyde reacts with malononitrile derivatives. For example, reacting 3-aminobenzonitrile with tetracyanoethylene in methanol under reflux yields the dicyanovinyl group. To minimize side reactions (e.g., oligomerization or over-alkylation), strict temperature control (60–70°C) and dropwise addition of reactants are critical. Solvent polarity and catalytic bases (e.g., piperidine) also influence reaction efficiency .

Q. What spectroscopic and computational methods are most effective for characterizing the electronic structure of this compound?

- UV-Vis and fluorescence spectroscopy reveal absorption/emission maxima tied to the dicyanovinyl acceptor and aromatic donor groups. For example, λmax in DMF is observed at ~450 nm, with Stokes shifts indicating intramolecular charge transfer .

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps), predicting charge distribution and reactivity .

- X-ray crystallography (if single crystals are obtained) provides bond-length data; the C(2)=C(3) bond in dicyanovinyl derivatives is often elongated (1.40–1.45 Å), influencing photoisomerization .

Q. What safety protocols are essential when handling this compound in the lab?

- Use fume hoods and PPE (gloves, goggles) due to potential cyanide release from dicyanovinyl degradation.

- Avoid prolonged exposure to light or heat, which may trigger decomposition.

- Store under inert gas (argon) at –20°C to prevent hydrolysis. Reference SDS guidelines for related dicyano compounds (e.g., 2-benzylidenepropanedinitrile) for toxicity thresholds .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the photochemical quantum yield of this compound?

Studies on analogous dicyanovinyl systems show that polar solvents (e.g., DMSO) stabilize charge-separated states, reducing quantum yields (Φ) for photoisomerization. In contrast, nonpolar solvents (toluene) enhance Φ by limiting solvation effects. Electron-donating substituents (e.g., –OCH3) on the benzene ring increase Φ by lowering the energy barrier for isomerization .

Q. Can this compound act as a corrosion inhibitor in acidic environments, and what is the proposed mechanism?

Benzenecarbonitrile derivatives exhibit synergistic corrosion inhibition when combined with halide-containing additives (e.g., 5-bromovanillin). Electrochemical impedance spectroscopy (EIS) and weight-loss studies in HCl show inhibition efficiencies >85% due to:

- Adsorption of the nitrile group onto steel surfaces via lone-pair interactions.

- Formation of a hydrophobic film by the dicyanovinyl moiety, blocking proton access .

Q. What contradictions exist in reported absorption maxima for dicyanovinyl derivatives, and how can they be resolved?

Discrepancies in λmax values (e.g., 430 nm vs. 460 nm) arise from substituent electronic effects or solvent choice. To resolve inconsistencies:

- Standardize solvent polarity (e.g., use εr values) and concentration (10<sup>−5</sup> M).

- Validate purity via HPLC or NMR before spectroscopic analysis .

Q. How does the compound’s electronic structure support applications in supramolecular or optoelectronic systems?

The donor-π-acceptor (D-π-A) architecture enables:

Q. What experimental design challenges arise in studying its photostability, and how can they be mitigated?

Challenges include:

- Competing degradation pathways under UV light. Use monochromatic light sources (e.g., 365 nm LEDs) to isolate photoisomerization.

- Oxygen quenching of excited states. Conduct experiments under nitrogen purge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。